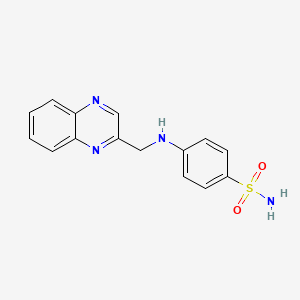
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.362 g/mol . This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Preparation Methods
The synthesis of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide typically involves a multi-step process. One common method includes the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid to produce 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamides . The reaction conditions are generally mild, and the products are obtained in excellent yields after an easy work-up .
Chemical Reactions Analysis
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring or the sulfonamide group.
Scientific Research Applications
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the tumor’s pH regulation, leading to reduced tumor growth and increased apoptosis . Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide can be compared with other quinoxaline derivatives and sulfonamides:
Quinoxaline Derivatives: Compounds such as 2-(4-methoxyphenyl)quinoxaline and 2,3-disubstituted quinoxalines share similar pharmacological properties but differ in their specific activities and applications.
Sulfonamides: Other sulfonamides, like sulfanilamide and sulfamethoxazole, are well-known for their antibacterial properties.
Properties
CAS No. |
62294-88-6 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(quinoxalin-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-8,10,17H,9H2,(H2,16,20,21) |
InChI Key |
ZBXQQAIQGLIMCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















